2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10364924
InChI: InChI=1S/C14H11BrN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
SMILES: CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br
Molecular Formula: C14H11BrN2
Molecular Weight: 287.15 g/mol

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC10364924

Molecular Formula: C14H11BrN2

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
IUPAC Name 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11BrN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
Standard InChI Key JXPONKGOHNQXSF-UHFFFAOYSA-N
SMILES CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br
Canonical SMILES CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br

Introduction

Structural Analysis and Molecular Properties

2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The bromine atom at the ortho position of the phenyl group introduces steric and electronic effects, while the methyl group at position 6 modulates the electron density of the pyridine ring. The molecular formula is C₁₄H₁₁BrN₂, with a molecular weight of 287.16 g/mol.

Key structural features include:

  • Imidazo[1,2-a]pyridine core: A planar aromatic system with delocalized π-electrons.

  • 2-Bromophenyl substituent: The bromine atom enhances lipophilicity and may participate in halogen bonding interactions.

  • 6-Methyl group: A small alkyl substituent that influences solubility and metabolic stability.

The compound’s crystallinity is inferred from analogs like 6-methyl-2-phenylimidazo[1,2-a]pyridine, which exhibits a melting point of 172–173°C . Substitution with bromine likely elevates the melting point due to increased molecular symmetry and intermolecular interactions.

Synthetic Methodologies

Condensation Reaction Under Solvent-Free Conditions

A solvent- and catalyst-free approach, adapted from methods for related imidazo[1,2-a]pyridines , offers an efficient route. The reaction involves:

  • Reactants: 2-Amino-5-methylpyridine and α-bromo-2-bromoacetophenone.

  • Conditions: Microwave irradiation (65°C, 100 W) for 30–60 minutes.

  • Mechanism: Nucleophilic substitution followed by cyclodehydration.

This method avoids toxic solvents and achieves yields >85% for analogous compounds . A comparative analysis of synthesis parameters is provided in Table 1.

Table 1: Synthesis Parameters for Imidazo[1,2-a]Pyridine Derivatives

ParameterValue for Target CompoundReference Compound (3j)
Reactants2-Amino-5-methylpyridine, α-bromo-2-bromoacetophenone2-Aminopyridine, α-bromoacetophenone
SolventNoneNone
Temperature65°C65°C
Heating MethodMicrowaveMicrowave
Reaction Time45 minutes60 minutes
Yield88% (estimated)90%

Alternative Pathways via Chloroacetaldehyde Condensation

The patent method for 6-bromoimidazo[1,2-a]pyridine synthesis suggests a modified approach:

  • Reactants: 2-Amino-5-methylpyridine and 40% chloroacetaldehyde aqueous solution.

  • Base: Sodium bicarbonate or triethylamine.

  • Conditions: Ethanol solvent, 55°C, 5–20 hours.

While this method requires optimization for methyl-substituted derivatives, it provides a scalable alternative with yields up to 72% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.90–7.92 (m, 2H, aromatic H from bromophenyl).

    • δ 7.78 (s, 1H, H-3 of imidazole).

    • δ 2.51 (s, 3H, CH₃ at position 6).

    • Additional signals between δ 7.2–7.4 correlate with pyridine and phenyl protons .

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 146.9 (C-2 of pyridine).

    • δ 133.4 (C-Br).

    • δ 21.5 (CH₃).

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 3035 cm⁻¹ (C-H aromatic).

    • 1645 cm⁻¹ (C=N stretching).

    • 500 cm⁻¹ (C-Br stretch) .

Future Directions

Further research should focus on:

  • Target-Specific Bioassays: Screening against kinase and antimicrobial targets.

  • Structural Optimization: Introducing polar groups to improve solubility.

  • Scale-Up Synthesis: Adapting solvent-free methods for industrial production.

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